![molecular formula C18H16ClN3O4S B11013010 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11013010.png)
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, substituted with a chloro, methoxy, and methyl group, and an acetamide moiety linked to a cyclopropyl-1,3,4-thiadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine.
Introduction of substituents: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the acetamide moiety: This involves the reaction of the chromen-2-one derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Cyclopropyl-1,3,4-thiadiazol-2-yl group attachment: This is achieved through the reaction of the acetamide derivative with 5-cyclopropyl-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of this compound is its antibacterial activity. Research has indicated that derivatives containing the thiadiazole moiety exhibit significant antibacterial properties against various strains of bacteria, including resistant strains.
Case Study: Antibacterial Efficacy
A study published in Antibiotics illustrated the synthesis of compounds similar to 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide and their testing against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound A | MRSA | 32 |
Compound B | E. coli | 28 |
Compound C | S. aureus | 30 |
Antileishmanial Activity
Another significant application of this compound is in the treatment of leishmaniasis. The incorporation of thiadiazole rings has been linked to enhanced antileishmanial activity.
Case Study: Antileishmanial Efficacy
Research conducted by Foroumadi et al. demonstrated that thiadiazole derivatives exhibited potent activity against Leishmania major. The study synthesized several derivatives and evaluated their efficacy in vitro. The results indicated that compounds with similar structures to this compound showed significant inhibition of parasite growth .
Compound | IC50 (µM) | Activity |
---|---|---|
Compound D | 0.5 | High |
Compound E | 1.0 | Moderate |
Other Biological Activities
Beyond antibacterial and antileishmanial activities, this compound may also exhibit other biological effects:
- Antioxidant Properties : Some studies suggest that chromene derivatives possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary investigations have indicated potential anti-inflammatory activities, making it a candidate for further research in inflammatory disease models.
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as cyclooxygenase (COX) and kinases involved in cell signaling pathways.
Pathways Involved: It modulates pathways such as the PI3K/Akt and MAPK pathways, leading to effects on cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the specific combination of substituents on the chromen-2-one core and the presence of the cyclopropyl-1,3,4-thiadiazol-2-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity.
Biological Activity
The compound 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that combines structural features of coumarin and thiadiazole. This unique combination suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O4S with a molecular weight of approximately 367.83 g/mol. The presence of both coumarin and thiadiazole moieties indicates possible interactions with various biological targets.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 0.008 µg/mL |
Compound B | E. coli | 0.012 µg/mL |
Compound C | Bacillus subtilis | 0.046 µg/mL |
These findings suggest that the target compound may also exhibit similar antimicrobial properties due to its structural characteristics.
2. Antioxidant Activity
Thiadiazole derivatives have been noted for their antioxidant properties, which are crucial in combating oxidative stress in biological systems. The antioxidant capacity can be attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .
Case Study: Antioxidant Evaluation
A study evaluated several thiadiazole derivatives for their ability to reduce oxidative stress markers in vitro, demonstrating that compounds with a thiadiazole ring significantly decreased malondialdehyde (MDA) levels in treated cells compared to controls.
3. Anti-inflammatory Effects
Compounds similar to the target structure have shown promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound may modulate inflammatory pathways effectively.
The mechanisms by which the compound exerts its biological activities are likely multifaceted:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Interaction: The coumarin moiety may interact with various receptors, influencing cellular signaling pathways.
- Metal Chelation: Thiadiazoles are known for their ability to chelate metal ions, which can contribute to their antioxidant and antimicrobial properties.
Properties
Molecular Formula |
C18H16ClN3O4S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-8-10-5-12(19)14(25-2)7-13(10)26-17(24)11(8)6-15(23)20-18-22-21-16(27-18)9-3-4-9/h5,7,9H,3-4,6H2,1-2H3,(H,20,22,23) |
InChI Key |
FGEWEGUXVJMCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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